molecular formula C14H20N2O B1194222 (1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one

(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one

Cat. No. B1194222
M. Wt: 232.32 g/mol
InChI Key: QJVOZXGJOGJKPT-FMKGYKFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albine is a tetrahydropyridine.

Scientific Research Applications

  • Synthesis Applications :

    • Dixon, McGrath, and O’Brien (2006) explored the synthesis of related compounds, emphasizing their potential as surrogates for (+)-sparteine in asymmetric synthesis. This study contributes to the understanding of the synthesis and potential applications of such compounds in organic chemistry (Dixon, McGrath, & O’Brien, 2006).
    • Breuning and Steiner (2008) demonstrated the enantioselective total synthesis of tricyclic 9-oxabispidine compounds, showing potential for use in asymmetric synthesis (Breuning & Steiner, 2008).
  • Catalytic and Polymerization Studies :

    • Börner et al. (2010) discussed the unexpected activity of novel 9-oxabispidine zinc complexes in lactide polymerization, indicating the potential for these compounds in materials science and polymer chemistry (Börner et al., 2010).
  • Chiral Diamines and Stereochemistry :

    • Hermet et al. (2003) focused on the synthesis of chiral diamines and their evaluation in the enantioselective lithiation-substitution of N-(tert-butoxycarbonyl)pyrrolidine. This research contributes to the understanding of stereochemistry and enantioselective processes in organic synthesis (Hermet et al., 2003).
  • Heterocyclic Chemistry :

  • Conformational and Structural Studies :

    • Studies by Balázs et al. (1999) and Ianelli et al. (1996) explored the conformational and structural aspects of related diazatricyclic compounds, which are essential for understanding the physical and chemical properties of these molecules (Balázs et al., 1999), (Ianelli et al., 1996).
  • Organocatalysis :

    • Lohmeijer et al. (2006) reported the use of related compounds in organocatalysis for the ring-opening polymerization of cyclic esters, showcasing their application in polymer chemistry (Lohmeijer et al., 2006).
  • Mannich Reaction in Heterocycle Synthesis :

    • Dotsenko et al. (2019) summarized the results obtained in the chemistry of N-, S-, N-, and Se,N-heterocycles resulting from aminomethylation, including tetraazatricyclo derivatives. This review provides a comprehensive overview of the Mannich reaction in the synthesis of complex heterocycles (Dotsenko et al., 2019).

properties

Product Name

(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one

InChI

InChI=1S/C14H20N2O/c1-2-3-13-12-6-10(8-15-13)9-16-5-4-11(17)7-14(12)16/h2,4-5,10,12-15H,1,3,6-9H2/t10-,12-,13-,14-/m1/s1

InChI Key

QJVOZXGJOGJKPT-FMKGYKFTSA-N

Isomeric SMILES

C=CC[C@@H]1[C@H]2C[C@H](CN1)CN3[C@@H]2CC(=O)C=C3

Canonical SMILES

C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one
Reactant of Route 2
(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one
Reactant of Route 3
(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one
Reactant of Route 4
(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one
Reactant of Route 5
(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one
Reactant of Route 6
(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one

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